molecular formula C27H41NO2 B095544 Solasodenone CAS No. 17094-86-9

Solasodenone

Cat. No. B095544
CAS RN: 17094-86-9
M. Wt: 411.6 g/mol
InChI Key: XCAKPWXDUSEAEH-CLGLNXEMSA-N
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Description

Solasodenone is a bioactive compound with the molecular formula C27H41NO2 . It has an average mass of 411.620 Da and a mono-isotopic mass of 411.313721 Da . It is a major bioactive ingredient in Solanum nigrum L. that has strong pharmacological characteristics .


Synthesis Analysis

The synthesis of Solasodenone involves metabolic changes in plant pathosystems . In sprouted potatoes infected by the phytopathogen Pythium ultimum, the fluctuations of glycoalkaloids were monitored . After 8 days from the inoculation, an increase in the relative intensity of Solasodenone was observed .


Molecular Structure Analysis

Solasodenone has 10 defined stereocenters . The structure of Solasodenone has been studied using X-ray structural analysis . Rings A, C, and F have the chair conformation, ring B half-chair, and rings D and E envelope conformations .


Chemical Reactions Analysis

The chemical reactions involving Solasodenone are complex and require powerful analytical approaches . The response of plants to microbial pathogens is based on the production of secondary metabolites .


Physical And Chemical Properties Analysis

Solasodenone has a density of 1.1±0.1 g/cm3, a boiling point of 541.3±50.0 °C at 760 mmHg, and a flash point of 281.1±30.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 38 Å2 .

Scientific Research Applications

  • Antifungal Applications : Solasodenone, along with other steroidal alkaloids like 5β-solasodan-3-one, was isolated from the leaves of Solanum aviculare and demonstrated antifungal activity. These compounds were identified as stress metabolites in response to vacuum infiltration stress in the plant (Rowan, Macdonald, & Skipp, 1983).

  • Metabolic Changes in Plant Pathosystems : In a study focusing on the plant metabolic response to pathogen invasion, solasodenone was one of the metabolites whose relative intensity increased in potatoes infected by the phytopathogen Pythium ultimum. This was observed using imprint imaging desorption electrospray ionization mass spectrometry (DESI-MS) (Tata et al., 2015).

  • Chemical Derivatives and Reactions : A study described the creation of A/B-cis-spirosolans from solasodine, leading to the formation of solasodenone. The oxidation and hydrogenation processes involved in this transformation were detailed, highlighting the chemical properties and potential applications of solasodenone and its derivatives (Tolstikov, Yur'ev, & Goryaev, 1967).

  • Anticonvulsant and CNS Effects : Solasodenone, isolated from Solanum sisymbriifolium fruits, was investigated for its anticonvulsant and central nervous system (CNS) depressant effects. The compound showed significant activity in several experimental models, suggesting its potential role in treating CNS disorders (Chauhan, Sheth, Ranpariya, & Parmar, 2011).

Safety And Hazards

Solasodenone is intended for R&D use only and not for medicinal, household, or other uses . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

Future Directions

The development of a simple and effective extraction method for obtaining Solasodenone is highly important . A method for extracting Solasodenone from Solanum nigrum L. by microwave-assisted aqueous two-phase extraction (MAATPE) has been proposed . This method is simple, rapid, and green, making it a feasible extraction method of active alkaloids from Solanum nigrum L .

properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-piperidine]-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24,28H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAKPWXDUSEAEH-CLGLNXEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318141
Record name NSC326402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solasodenone

CAS RN

17094-86-9
Record name SOLASODENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC326402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GS KHATAMKULOVA, G MI, I MP - 1974 - pascal-francis.inist.fr
… SYNTHESE DE DERIVES HETEROCYCLIQUES SUBSTITUES DE SOLASODENONE … SYNTHESE DE DERIVES HETEROCYCLIQUES SUBSTITUES DE SOLASODENONE …
Number of citations: 0 pascal-francis.inist.fr
A Tata, CJ Perez, TS Hamid… - Journal of The …, 2014 - ACS Publications
… As reported in Scheme 1, the increased production of solasodine leads to the bioformation of the glycoalkaloids solasodenone (m/z 412), solanaviol (m/z 430), solasodiene (m/z 396), …
Number of citations: 56 pubs.acs.org
DD Rowan, PE Macdonald, RA Skipp - Phytochemistry, 1983 - Elsevier
… and solasodenone were isolated as antifungal stress … Solasodenone (2), the less polar of the two, was identified from its 13C … bioassay they proved only weakly active: solasodenone …
Number of citations: 31 www.sciencedirect.com
GA Tolstikov, VP Yur'ev, MI Goryaev - Chemistry of Natural Compounds, 1967 - Springer
In the present paper we describe A/B-cis-spirosolans obtained from solasodine, which have not been previously studied. When solasodine (I) was oxidized by the Oppenauer method (…
Number of citations: 3 link.springer.com
MCM Torres, JGL Almeida, R Braz‐Filho… - Magnetic …, 2012 - Wiley Online Library
… On the basis of the 1 H NMR and 13 C NMR (1D and 2D) data analyses as well as the comparison of the 13 C NMR data of compound 1 with those of solasodenone, a well-known …
PJE Vronen, N Koval, A Groot - Arkivoc, 2004 - arkat-usa.org
The use of solanidine as starting material for the synthesis of steroid hormones was strongly stimulated by the possibility to isolate large amounts (ton scale) of potato glycoalkaloids …
Number of citations: 22 www.arkat-usa.org
T Reichstein, H Reich - Annual Review of Biochemistry, 1946 - annualreviews.org
156 RElCHSTEIN AND REICH sodium and alcohol. An isomeric diol, mp 1920 (I), described by Marker et at.(10, 11) is produced from III by catalytic hydrogenation. In the recent English …
Number of citations: 28 www.annualreviews.org
PK Agrawal, SK Srivastava, W Gaffield - Alkaloids: Chemical and …, 1991 - Springer
… In solasodenone, C(S) resonates at 171.0 ppm due to electron withdrawal by the keto group at C(3) (118,124). In solasodiene, olefinic methines due to C(3), C(4), and C(6) appear in …
Number of citations: 12 link.springer.com
G Adam, HT Huong - Journal für Praktische Chemie, 1981 - Wiley Online Library
… (3) [lo] the ring closure to solasodine (7, 687;) was overlapped by a more slower dehydrogenation process of the homoallylic 3P-hydroxy-d5 system leading to solasodenone Ell] (8, IS?; …
Number of citations: 4 onlinelibrary.wiley.com
H Ripperger - Alkaloids: chemical and biological perspectives, 1998 - books.google.com
The chemistry of Solanum steroid alkaloids and their occurrence in the plant kingdom have been reviewed in 1953 and 1960 by Prelog and Jeger in Volumes 3 [1] and 7 [2], in 1968 by …
Number of citations: 34 books.google.com

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